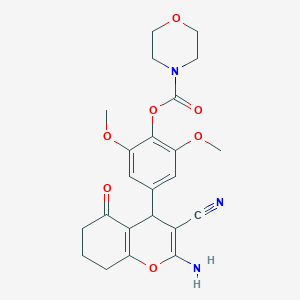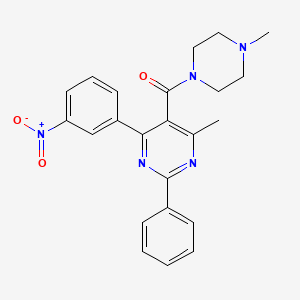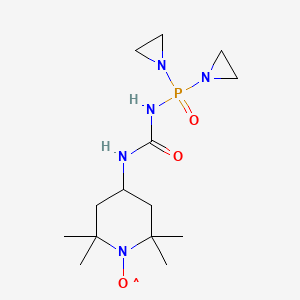![molecular formula C20H23NO4 B1226684 3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester is a benzoate ester.
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
- Model Reactions with Glycidyl Phenyl Ether : The reactions of 3-pyridinecarboxylic acid with 2,3-epoxypropyl phenyl ether were studied, revealing two-step mechanisms involving pyridinium salt and ester formation, with the salt inducing an induction period (Hsu & Chen, 1990).
Thermal Behavior
- Thermal Decomposition of Derivatives : The thermal decomposition and stability of derivatives of 3-pyridinecarboxylic acid, including esters, were examined, highlighting stability up to fusion point and decomposition in several stages (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Synthesis and Structural Analysis
- Synthesis of Esters and Cardiotonic Activity : Research on the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids demonstrated their potential for positive inotropic activity (Mosti et al., 1992).
- X-Ray Powder Diffraction Data : X-ray powder diffraction data was reported for a compound that is an intermediate in the synthesis of apixaban, providing insight into the structure and purity of the compound (Wang et al., 2017).
Applications in Polymer Science
- Functionalization of Soluble Polystyrenes : Research on the functionalization of soluble polystyrenes with tri-n-butyltin carboxylates, utilizing esters of 3-pyridinecarboxylic acid, demonstrated a novel approach in polymer science (Dalil et al., 2000).
Crystal Structure and Coordination
- Structural Investigation of Triorganostannyl Esters : The structural investigation of triorganostannyl esters of 3-pyridinecarboxylic acid derivatives provided insights into their coordination to metal centers, affecting the photophysical properties and intermolecular interactions (Tzimopoulos et al., 2010).
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(4-heptoxycarbonylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-5-6-14-24-19(22)16-9-11-18(12-10-16)25-20(23)17-8-7-13-21-15-17/h7-13,15H,2-6,14H2,1H3 |
Clave InChI |
QCHYILFGPLNBNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
SMILES canónico |
CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)
![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)


![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)

![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)







